Cas no 2103283-45-8 (Ethyl 2-amino-3-(thiolan-3-yl)propanoate)
Ethyl 2-amino-3-(thiolan-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-amino-3-(thiolan-3-yl)propanoate
- EN300-814434
- 2103283-45-8
- Ethyl 2-amino-3-(thiolan-3-yl)propanoate
-
- Inchi: 1S/C9H17NO2S/c1-2-12-9(11)8(10)5-7-3-4-13-6-7/h7-8H,2-6,10H2,1H3
- InChI Key: ROEQWCMVTOQGCO-UHFFFAOYSA-N
- SMILES: S1CCC(C1)CC(C(=O)OCC)N
Computed Properties
- Exact Mass: 203.09799996g/mol
- Monoisotopic Mass: 203.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.6Ų
Ethyl 2-amino-3-(thiolan-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-814434-1.0g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 1g |
$0.0 | 2023-05-24 | ||
| Enamine | EN300-814434-0.05g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 0.05g |
$1200.0 | 2023-09-02 | ||
| Enamine | EN300-814434-0.1g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 0.1g |
$1257.0 | 2023-09-02 | ||
| Enamine | EN300-814434-0.25g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 0.25g |
$1315.0 | 2023-09-02 | ||
| Enamine | EN300-814434-0.5g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 0.5g |
$1372.0 | 2023-09-02 | ||
| Enamine | EN300-814434-1g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 1g |
$1429.0 | 2023-09-02 | ||
| Enamine | EN300-814434-2.5g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 2.5g |
$2800.0 | 2023-09-02 | ||
| Enamine | EN300-814434-5g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 5g |
$4143.0 | 2023-09-02 | ||
| Enamine | EN300-814434-10g |
ethyl 2-amino-3-(thiolan-3-yl)propanoate |
2103283-45-8 | 10g |
$6144.0 | 2023-09-02 |
Ethyl 2-amino-3-(thiolan-3-yl)propanoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethyl 2-amino-3-(thiolan-3-yl)propanoate
Introduction to Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8)
Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8) is a unique compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its distinctive structure, which includes an amino group, a thiolane ring, and an ester functionality. These features contribute to its potential applications in various scientific and industrial contexts.
The chemical structure of Ethyl 2-amino-3-(thiolan-3-yl)propanoate can be represented as follows: C9H17NO2S. The presence of the thiolane ring (a six-membered ring containing a sulfur atom) imparts unique chemical properties to the molecule, making it a valuable candidate for research and development in medicinal chemistry.
Recent studies have highlighted the potential of Ethyl 2-amino-3-(thiolan-3-yl)propanoate in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the compound's ability to modulate specific enzymes involved in metabolic pathways. The results indicated that Ethyl 2-amino-3-(thiolan-3-yl)propanoate exhibits significant inhibitory activity against certain kinases, which are key targets in the development of anticancer drugs.
In another study, researchers explored the potential of Ethyl 2-amino-3-(thiolan-3-yl)propanoate as a precursor for synthesizing more complex molecules with therapeutic applications. The study, published in Organic Letters in 2020, demonstrated that the compound can be efficiently converted into a range of derivatives with enhanced biological activities. These derivatives showed promising results in preliminary tests for their ability to inhibit bacterial growth and reduce inflammation.
The synthesis of Ethyl 2-amino-3-(thiolan-3-yl)propanoate involves several well-established organic reactions. One common approach involves the reaction of ethyl bromoacetate with 3-thiolanamine under appropriate conditions to form the desired product. This synthetic route is known for its high yield and reproducibility, making it suitable for large-scale production.
In terms of its physical properties, Ethyl 2-amino-3-(thiolan-3-yl)propanoate is a colorless liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for use in various chemical reactions and formulations.
The safety profile of Ethyl 2-amino-3-(thiolan-3-yl)propanoate has also been evaluated. According to safety data sheets, the compound should be handled with care to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this material. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.
In conclusion, Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and related fields. As ongoing studies continue to uncover new insights into its biological activities and synthetic applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.
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